molecular formula C12H16BrN B3114635 4-(4-Bromobenzyl)piperidine CAS No. 203187-18-2

4-(4-Bromobenzyl)piperidine

Cat. No. B3114635
CAS RN: 203187-18-2
M. Wt: 254.17 g/mol
InChI Key: DHWSLAIXSIOEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-Bromobenzyl)piperidine” is a compound that belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H16BrN . It has a molecular weight of 254.16600 .

Scientific Research Applications

1. Chemotherapeutic Agent Research

4-(4-Bromobenzyl)piperidine derivatives have been analyzed for their potential as chemotherapeutic agents. Specifically, crystallographic studies have been conducted on compounds related to this compound, revealing insights into their molecular conformations and intermolecular interactions. These studies are essential in exploring their potential in cancer treatment, particularly through their binding at the active site of human sphingosine kinase 1, a well-known cancer target (Al-Mutairi et al., 2021).

2. Synthesis of Isotopomers

Research has been conducted on the synthesis of various isotopomers of this compound, utilizing specific chemical reactions. This includes the Grignard reaction and methods for catalytic H/D exchange in benzylic positions of these compounds. These isotopomers are significant in medicinal chemistry, offering insights into the structure and behavior of these compounds (Proszenyák et al., 2005).

3. Cyclotriphosphazene Derivatives

Studies have been conducted on mono- and dispirocyclotriphosphazenes containing 4-bromobenzyl pendant arms. These studies include the synthesis, spectroscopy, crystallography, and biological activity analysis of these compounds. This research is particularly relevant for understanding their antimicrobial activities against various bacteria and fungi, as well as their interactions with plasmid DNA (Kuzey et al., 2020).

4. Biaryl Formation Studies

Research has explored the formation of biaryl compounds from piperidin-2-ones with a bromobenzyl substituent, using a palladium catalyst. This chemical process is crucial for understanding the formation of biaryl bonds and has implications in organic synthesis and pharmaceutical chemistry (Satyanarayana & Maier, 2008).

5. Antiplatelet Aggregation Activity

Studies have been conducted on the synthesis of carbamoylpiperidine analogues containing nipecotic acid scaffold, evaluating their platelet aggregation inhibitory activity. This research is significant in the context of developing new therapeutic agents for conditions associated with platelet aggregation (Youssef et al., 2011).

6. Pharmaceutical Intermediate Synthesis

Research has also focused on the heterogeneous catalytic hydrogenation of this compound derivatives, which are valuable pharmaceutical intermediates. This includes exploring the effects of solvents, temperature, catalytic metals, and catalyst amount on the conversion rate of the hydrogenation process (Proszenyák et al., 2004).

7. CCR5 Antagonist Discovery

The discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity has been documented. This compound demonstrates significant inhibition of HIV-1 replication in clinical trials, showcasing the medical potential of this compound derivatives (Imamura et al., 2006).

8. Histone Deacetylase Inhibitors

This compound derivatives have been studied as novel histone deacetylase (HDAC) inhibitors. These compounds have shown potential in antitumor activity in various model systems, indicating their significance in cancer research (Thaler et al., 2012).

9. Corrosion Inhibition Studies

Quantum chemical and molecular dynamic simulation studies have been carried out to predict the inhibition efficiencies of piperidine derivatives on iron corrosion. This research is vital for understanding the protective properties of these compounds in industrial applications (Kaya et al., 2016).

10. Antioxidant Properties in Polymers

This compound derivatives have been synthesized and characterized for their antioxidant properties in polypropylene copolymers. This research highlights the potential of these compounds in enhancing the stability and durability of polymers (Desai et al., 2004).

Safety and Hazards

The safety data sheet for “4-(4’-Bromophenyl)piperidine” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

4-[(4-bromophenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWSLAIXSIOEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(4-bromobenzyl)piperidine-1-carboxylate (780 mg, 2.2 mmol) in CH2Cl2 (15 mmol), was added TFA (0.5 mL) and the mixture was stirred at rt for 1 h. The solvent was removed in vacuo and the residue dissolved into CH2Cl2 (50 mL), washed with NaOH (0.1 M, 10 mL), brine (10 mL), dried over MgSO4 and concentrated to dryness to give the title compound as a beige solid (520 mg, 93%).
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Bromobenzyl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(4-Bromobenzyl)piperidine
Reactant of Route 3
Reactant of Route 3
4-(4-Bromobenzyl)piperidine
Reactant of Route 4
4-(4-Bromobenzyl)piperidine
Reactant of Route 5
Reactant of Route 5
4-(4-Bromobenzyl)piperidine
Reactant of Route 6
Reactant of Route 6
4-(4-Bromobenzyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.